6-Imidazol-1-yl-7-nitro-1,4-dihydro-quinoxaline-2,3-dione
6-Imidazol-1-yl-7-nitro-1,4-dihydro-quinoxaline-2,3-dione
YM-900, also known as YM-90K, is an AMPA receptor antagonist and glutamate receptor antagonist potentially for the treatment of stroke.
Brand Name:
Vulcanchem
CAS No.:
143151-35-3
VCID:
VC0547592
InChI:
InChI=1S/C11H7N5O4/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15/h1-5H,(H,13,17)(H,14,18)
SMILES:
C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-]
Molecular Formula:
C11H7N5O4
Molecular Weight:
273.2 g/mol
6-Imidazol-1-yl-7-nitro-1,4-dihydro-quinoxaline-2,3-dione
CAS No.: 143151-35-3
Inhibitors
VCID: VC0547592
Molecular Formula: C11H7N5O4
Molecular Weight: 273.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 143151-35-3 |
---|---|
Product Name | 6-Imidazol-1-yl-7-nitro-1,4-dihydro-quinoxaline-2,3-dione |
Molecular Formula | C11H7N5O4 |
Molecular Weight | 273.2 g/mol |
IUPAC Name | 6-imidazol-1-yl-7-nitro-1,4-dihydroquinoxaline-2,3-dione |
Standard InChI | InChI=1S/C11H7N5O4/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15/h1-5H,(H,13,17)(H,14,18) |
Standard InChIKey | GBWIZNYOJITVFI-UHFFFAOYSA-N |
SMILES | C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-] |
Canonical SMILES | C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-] |
Appearance | Solid powder |
Description | YM-900, also known as YM-90K, is an AMPA receptor antagonist and glutamate receptor antagonist potentially for the treatment of stroke. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione ym 900 YM 90K YM-90K YM90K |
Reference | 1: Hashimoto T, Narikawa S, Huang XL, Minematsu T, Usui T, Kamimura H, Endou H. Characterization of the renal tubular transport of zonampanel, a novel alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor antagonist, by human organic anion transporters. Drug Metab Dispos. 2004 Oct;32(10):1096-102. PubMed PMID: 15377641. 2: Iwasaki K, Chung EH, Egashira N, Hatip-Al-Khatib I, Mishima K, Egawa T, Irie K, Fujiwara M. Non-NMDA mechanism in the inhibition of cellular apoptosis and memory impairment induced by repeated ischemia in rats. Brain Res. 2004 Jan 2;995(1):131-9. PubMed PMID: 14644478. 3: Katsuta K, Umemura K, Ueyama N, Matsuoka N. Pharmacological evidence for a correlation between hippocampal CA1 cell damage and hyperlocomotion following global cerebral ischemia in gerbils. Eur J Pharmacol. 2003 Apr 25;467(1-3):103-9. PubMed PMID: 12706462. 4: Nakano M, Ueda H, Li JY, Matsumoto M, Yanagihara T. A potent AMPA/kainate receptor antagonist, YM90K, attenuates the loss of N-acetylaspartate in the hippocampal CA1 area after transient unilateral forebrain ischemia in gerbils. Life Sci. 2001 Sep 14;69(17):1983-90. PubMed PMID: 11589513. 5: Turski L, Schneider HH, Neuhaus R, McDonald F, Jones GH, Löfberg B, Schweinfurth H, Huth A, Krüger M, Ottow E. Phosphonate quinoxalinedione AMPA antagonists. Restor Neurol Neurosci. 2000;17(1):45-59. PubMed PMID: 11490077. 6: Stutzmann JM, Bohme GA, Boireau A, Damour D, Debono MW, Genevois-Borella A, Jimonet P, Pratt J, Randle JC, Ribeill Y, Vuilhorgne M, Mignani S. Synthesis of anticonvulsive AMPA antagonists: 4-oxo-10-substituted-imidaz. Bioorg Med Chem Lett. 2001 May 7;11(9):1205-10. PubMed PMID: 11354378. 7: Nikam SS, Kornberg BE. AMPA receptor antagonists. Curr Med Chem. 2001 Feb;8(2):155-70. Review. PubMed PMID: 11172672. 8: Stutzmann JM, Bohme GA, Boireau A, Damour D, Debono MW, Genevois-Borella A, Imperato A, Jimonet P, Pratt J, Randle JC, Ribeill Y, Vuilhorgne M, Mignani S. 4,10-Dihydro-4-oxo-4H-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives: highly potent and selective AMPA receptors antagonists with in vivo activity. Bioorg Med Chem Lett. 2000 May 15;10(10):1133-7. PubMed PMID: 10843235. 9: Mignani S, Bohme GA, Boireau A, Cheve M, Damour D, Debono MW, Genevois-Borella A, Imperato A, Jimonet P, Pratt J, Randle JC, Ribeill Y, Vuilhorgne M, Stutzmann JM. 8-Methylureido-4,5-dihydro-4-oxo-10H-imidazo[1,2-a]indeno[1,2-e]pyrazines: highly potent in vivo AMPA antagonists. Bioorg Med Chem Lett. 2000 Mar 20;10(6):591-6. PubMed PMID: 10741560. 10: Shirane M, Nakamura K. Group II metabotropic glutamate receptors are a common target of N-anisoyl-GABA and 1S,3R-ACPD in enhancing ACh release in the prefrontal cortex of freely moving SHRSP. Neuropharmacology. 2000 Mar 3;39(5):866-72. PubMed PMID: 10699452. 11: YM 900. YM 90K. Drugs R D. 1999 Jan;1(1):42-3. PubMed PMID: 10565984. 12: Kodama M, Yamada N, Sato K, Kitamura Y, Koyama F, Sato T, Morimoto K, Kuroda S. Effects of YM90K, a selective AMPA receptor antagonist, on amygdala-kindling and long-term hippocampal potentiation in the rat. Eur J Pharmacol. 1999 Jun 11;374(1):11-9. PubMed PMID: 10422635. 13: Shimojo M, Takasugi K, Yamamoto I, Funato H, Mochizuki H, Kohsaka S. Neuroprotective action of a novel compound--M50463--in primary cultured neurons. Brain Res. 1999 Jan 2;815(1):131-9. PubMed PMID: 9974133. 14: Arias RL, Tasse JR, Bowlby MR. Neuroprotective interaction effects of NMDA and AMPA receptor antagonists in an in vitro model of cerebral ischemia. Brain Res. 1999 Jan 23;816(2):299-308. PubMed PMID: 9878799. 15: Boireau A, Meunier M, Imperato A. Ouabain-induced increase in dopamine release from mouse striatal slices is antagonized by riluzole. J Pharm Pharmacol. 1998 Nov;50(11):1293-7. PubMed PMID: 9877317. 16: Takamatsu H, Kondo K, Ikeda Y, Umemura K. Neuroprotective effects depend on the model of focal ischemia following middle cerebral artery occlusion. Eur J Pharmacol. 1998 Dec 4;362(2-3):137-42. PubMed PMID: 9874163. 17: Li H, Matsumoto K, Watanabe H. An alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) antagonist and an N-methyl-D-aspartate (NMDA) channel blocker synergistically impair spatial memory in rats. Biol Pharm Bull. 1998 Nov;21(11):1228-30. PubMed PMID: 9853420. 18: Kawasaki-Yatsugi S, Ichiki C, Yatsugi S, Shimizu-Sasamata M, Yamaguchi T. YM90K, an AMPA receptor antagonist, protects against ischemic damage caused by permanent and transient middle cerebral artery occlusion in rats. Naunyn Schmiedebergs Arch Pharmacol. 1998 Nov;358(5):586-91. PubMed PMID: 9840429. 19: Kawasaki-Yatsugi S, Shimizu-Sasamata M, Yatsugi S, Yamaguchi T. Delayed treatment with YM90K, an AMPA receptor antagonist, protects against ischaemic damage after middle cerebral artery occlusion in rats. J Pharm Pharmacol. 1998 Aug;50(8):891-8. PubMed PMID: 9751454. 20: Kohara A, Okada M, Tsutsumi R, Ohno K, Takahashi M, Shimizu-Sasamata M, Shishikura J, Inami H, Sakamoto S, Yamaguchi T. In-vitro characterization of YM872, a selective, potent and highly water-soluble alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor antagonist. J Pharm Pharmacol. 1998 Jul;50(7):795-801. PubMed PMID: 9720630. |
PubChem Compound | 5486548 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume